

# Comparison Guide: Olaparib Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SchistofIrfamide |           |
| Cat. No.:            | B1681554         | Get Quote |

This guide provides a comparative overview of the clinical trial performance of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, against placebo in the treatment of BRCA-mutated ovarian cancer.

## Data Presentation: Efficacy of Olaparib in Phase III Clinical Trials

The following table summarizes the key efficacy endpoints from the SOLO-1 and SOLO-2 clinical trials for Olaparib as maintenance therapy in patients with relapsed ovarian cancer who were in response to platinum-based chemotherapy.



| Clinical Trial | Treatment<br>Arm | Number of<br>Patients | Median Progression- Free Survival (PFS) | Hazard<br>Ratio (HR)<br>for PFS          | Reference |
|----------------|------------------|-----------------------|-----------------------------------------|------------------------------------------|-----------|
| SOLO-1         | Olaparib         | 260                   | Not Reached                             | 0.30 (95% CI,<br>0.23-0.41;<br>P<0.001)  |           |
| Placebo        | 131              | 13.8 Months           |                                         |                                          |           |
| SOLO-2         | Olaparib         | 196                   | 19.1 Months                             | 0.30 (95% CI,<br>0.22-0.41;<br>P<0.0001) |           |
| Placebo        | 99               | 5.5 Months            |                                         |                                          | •         |

### **Experimental Protocols: SOLO-1 Trial Methodology**

The SOLO-1 trial was a randomized, double-blind, placebo-controlled, multicenter Phase III trial.

- Patient Population: The trial enrolled patients with newly diagnosed, advanced ovarian cancer with a BRCA1/2 mutation who had a complete or partial response to platinum-based chemotherapy.
- Randomization: Eligible patients were randomized in a 2:1 ratio to receive either Olaparib tablets (300 mg twice daily) or a matching placebo.
- Endpoints: The primary endpoint was investigator-assessed Progression-Free Survival (PFS). Secondary endpoints included the time to second progression or death (PFS2), overall survival (OS), and safety.
- Stratification Factors: Randomization was stratified by the response to the most recent platinum-based chemotherapy (complete vs. partial response).

#### **Visualizations**



Below are diagrams illustrating the mechanism of action of Olaparib and the experimental workflow of the SOLO-1 clinical trial.







Click to download full resolution via product page

Mechanism of Action: Olaparib-induced Synthetic Lethality.



Click to download full resolution via product page



Experimental Workflow of the SOLO-1 Clinical Trial.

 To cite this document: BenchChem. [Comparison Guide: Olaparib Clinical Trial Results].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681554#clinical-trial-results-for-compound-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com